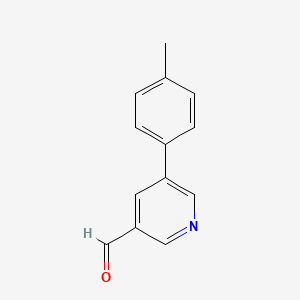

5-(4-Methylphenyl)-3-pyridinecarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

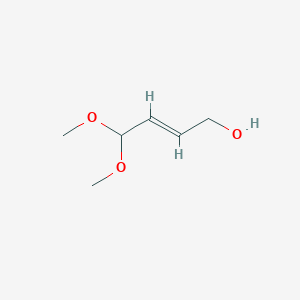

5-(4-Methylphenyl)-3-pyridinecarbaldehyde, also known as 5-MPPCA, is an important synthetic intermediate used in the synthesis of various compounds. It is a white to off-white crystalline solid, soluble in most organic solvents. 5-MPPCA is a versatile compound which has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of various polymers and monomers.

Scientific Research Applications

-

Selective Detection of Cd2+ ion as Fluorescent Sensor

- Scientific Field : Analytical Chemistry .

- Summary of Application : A fluorescent chemosensor has been synthesized for the detection of Cd2+ ion . The fluorescent probe shows high selectivity for Cd2+ in the presence of other metal ions .

- Methods of Application : The fluorescence intensity of the probe has been strongly quenched with increasing concentration of Cd2+ (0–0.9 μM) via photoinduced electron transfer mechanism . The chemosensor was successfully applied for determination of Cd2+ in different water samples .

- Results or Outcomes : The binding constant of Cd2+ to the probe for the 1:1 complex is found to be 5.3×10^5 M−1 with a detection limit of 0.09 μM . The chemosensor shows good recovery values in the range of 94.8–101.7% with RSD less than 3% .

-

Antileishmanial and Antimalarial Activities

- Scientific Field : Pharmacology .

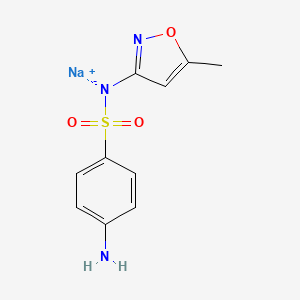

- Summary of Application : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Methods of Application : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .

- Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC50=0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50=3.130) and amphotericin B deoxycholate (IC50=0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

Treatment of Rheumatoid Arthritis and Osteoarthritis

- Scientific Field : Medicine .

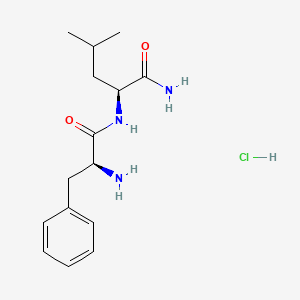

- Summary of Application : The compound 1i (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, SC-58635, celecoxib) is currently in phase III clinical trials for the treatment of rheumatoid arthritis and osteoarthritis .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

- Synthesis of 5-[(4-Methylphenyl)sulfinyl]-and 5-[(4-Methylphenyl)sulfonyl]-1-Phenyl-1H-Tetrazoles

- Scientific Field : Organic Chemistry .

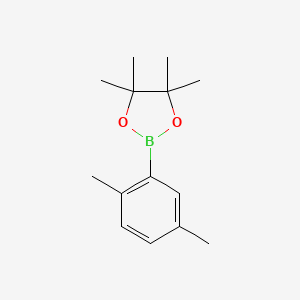

- Summary of Application : The reaction of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide can yield 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole .

- Methods of Application : The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C . The oxidation duration on convection heating of compound 1 to compound 2 is 3 h .

- Results or Outcomes : The use of microwave activation resulted in shortening of the reaction time to 1.5 h and in increase in the selectivity of the oxidation reaction .

-

Photodynamic Activity of Metallo Porphyrins

- Scientific Field : Photodynamic Therapy .

- Summary of Application : 5-(4-Carboxyphenyl)-10,15,20-tris(4-methylphenyl) porphyrin (H2P) and its metal complex with Zn(II), Pd(II), Cu(II) and Ni(II) have been synthesized . These compounds are being studied for their potential use in photodynamic therapy (PDT), a technique for treating cancer .

- Methods of Application : The formation of complex produces changes mainly in the free-base porphyrin characteristic absorption Q-bands and in the fluorescence quantum yields .

- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

-

Inclusion Compounds of 5-(4-Methylphenyl)-5H-Dibenzo[a,d]cyclohepten-5-ol

- Scientific Field : Organic Chemistry .

- Summary of Application : The host compound 5-(4-methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol forms inclusion compounds with dimethylsulphoxide (DMSO), morpholine (MORP) and N-methyl-2-pyrrolidinone (NMP) .

- Methods of Application : The crystal structures and thermal stability for H·DMSO, H·NMP and H·MORP were determined .

- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

properties

IUPAC Name |

5-(4-methylphenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPGUJZUWRYNKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594196 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylphenyl)-3-pyridinecarbaldehyde | |

CAS RN |

229008-16-6 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1356974.png)

![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)